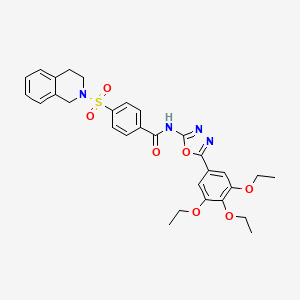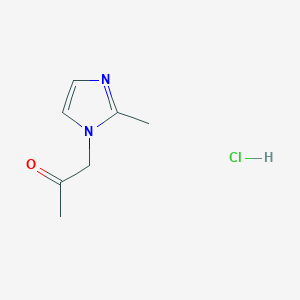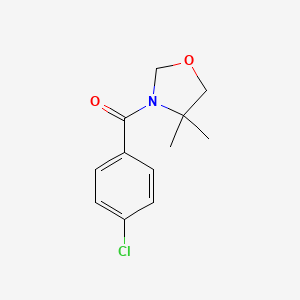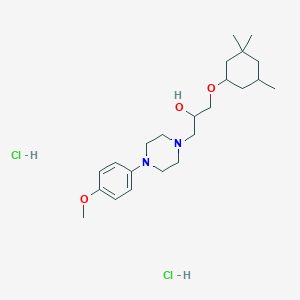![molecular formula C13H17N3O2 B2983886 N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide CAS No. 1281048-75-6](/img/structure/B2983886.png)
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide, also known as compound A, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This molecule is of interest due to its ability to bind to certain receptors in the body, leading to various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves its binding to certain receptors in the body, including the alpha-2 adrenergic receptor and the imidazoline receptor. This binding leads to various biochemical and physiological effects, including the inhibition of pain perception and the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A are varied and include the inhibition of pain perception, the inhibition of inflammatory cytokine production, and the modulation of neurotransmitter release. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been shown to have antioxidant properties and may play a role in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments include its potential as an analgesic and anti-inflammatory agent, as well as its ability to modulate neurotransmitter release. However, the limitations of using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including further studies on its potential as an analgesic and anti-inflammatory agent, as well as its potential as a neuroprotective agent. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential for use in clinical settings.
Conclusion
In conclusion, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A is a synthetic N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide that has been studied for its potential therapeutic properties in a variety of scientific research applications. Its mechanism of action involves its binding to certain receptors in the body, leading to various biochemical and physiological effects. While there are advantages to using N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A in lab experiments, further research is needed to fully understand its potential and limitations. There are also several future directions for research on N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A, including its potential as an analgesic, anti-inflammatory, and neuroprotective agent.
Synthesis Methods
The synthesis of N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A involves several steps, including the reaction of 2-phenoxyethanol with cyanogen bromide to form 2-phenoxyacetonitrile. This intermediate is then reacted with N-methylglycine methyl ester to form N-methyl-N-(2-phenoxyethyl)glycine methyl ester. The final step involves the reaction of this intermediate with chloroacetyl chloride to form N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A.
Scientific Research Applications
Compound A has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of interest is its potential as an analgesic, as it has been shown to bind to certain receptors in the body that are involved in pain perception. Additionally, N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide A has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory cytokines.
properties
IUPAC Name |
N-(cyanomethyl)-2-[methyl(2-phenoxyethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(11-13(17)15-8-7-14)9-10-18-12-5-3-2-4-6-12/h2-6H,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNQIWOJFJEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3-Fluorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2983806.png)
![4-{[4-(Tert-butyl)phenyl]sulfanyl}-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2983807.png)







![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)